molecular formula C₁₉H₂₆O₈ B020700 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid CAS No. 115075-59-7

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Cat. No.: B020700
CAS No.: 115075-59-7
M. Wt: 382.4 g/mol
InChI Key: ABOLXXZAJIAUGR-JPMMFUSZSA-N
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Description

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-glucopyranuronic acid, also known as ibuprofen acyl glucuronide, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in blood. In humans, this compound is involved in the ibuprofen action pathway and the ibuprofen metabolism pathway.
This compound is a terpene glycoside.

Mechanism of Action

This article provides a comprehensive overview of the mechanism of action of Ibuprofen acyl glucuronide. The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .

Biochemical Analysis

Biochemical Properties

Ibuprofen acyl glucuronide is a reactive metabolite that exhibits a degree of electrophilicity . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .

Cellular Effects

The cellular effects of Ibuprofen acyl glucuronide are complex and multifaceted. The compound has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

The molecular mechanism of action of Ibuprofen acyl glucuronide involves its reactivity with biological molecules. It can covalently modify proteins, lipids, and nucleic acids through transacylation or glycation . This can lead to changes in the function of these molecules, potentially contributing to the observed toxic effects .

Temporal Effects in Laboratory Settings

The effects of Ibuprofen acyl glucuronide can change over time in laboratory settings. The compound is inherently unstable under physiological conditions, which can lead to significant challenges in assessing its safety .

Dosage Effects in Animal Models

The effects of Ibuprofen acyl glucuronide can vary with different dosages in animal models. High doses of the compound have been associated with increased toxicity, potentially due to the formation of protein adducts .

Metabolic Pathways

Ibuprofen acyl glucuronide is involved in the metabolism of carboxylic acid-containing drugs. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes .

Transport and Distribution

Given its reactivity, it is likely that it can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Ibuprofen acyl glucuronide is not well characterized. Given its reactivity and ability to covalently modify biological molecules, it is likely that it can be found in various compartments or organelles within the cell .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLXXZAJIAUGR-JPMMFUSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921613
Record name Ibuprofen acyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115075-59-7
Record name Ibuprofen glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115075-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen acyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115075597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen acyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 2
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 3
Reactant of Route 3
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 4
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 5
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 6
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
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Q & A

Q1: What is the significance of studying the expression of human solute carrier family transporters in the skin, particularly in relation to a compound like Ibuprofen acyl glucuronide?

A1: The research paper titled "Expression of human solute carrier family transporters in skin: possible contributor to drug-induced skin disorders" [] investigates the role of transporter proteins in drug distribution within the skin. While it doesn't directly focus on Ibuprofen acyl glucuronide, understanding the presence and activity of these transporters in the skin is crucial. These transporters could potentially influence the distribution and concentration of drugs like Ibuprofen and its metabolites, including Ibuprofen acyl glucuronide, within skin layers. This knowledge is important for understanding both the efficacy and potential for local side effects of drugs like Ibuprofen.

Q2: How do researchers typically measure the concentration of Ibuprofen acyl glucuronide in plasma?

A2: The study "Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction" [] describes a specific method for quantifying Ibuprofen and its metabolite, Ibuprofen acyl glucuronide, in plasma samples. The method employs high-performance liquid chromatography (HPLC) coupled with solid-phase extraction. This technique allows scientists to separate and accurately measure the concentrations of both compounds, providing valuable data for understanding the pharmacokinetics of Ibuprofen and its metabolism.

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